2-(2-fluorophenyl)-N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]acetamide
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Overview
Description
2-(2-fluorophenyl)-N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]acetamide is an organic compound that features a fluorinated phenyl group, a pyridine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]acetamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The starting material, 2-fluoroaniline, undergoes acylation with acetic anhydride to form 2-fluoroacetanilide.
Pyridine Ring Functionalization: The pyridine ring is functionalized by reacting 4-hydroxy-3-pyridine with 2-methylpropan-2-ol in the presence of a base such as potassium carbonate to form 4-[(2-methylpropan-2-yl)oxy]pyridine.
Coupling Reaction: The fluorophenyl intermediate is then coupled with the functionalized pyridine ring using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for larger volumes. This includes using continuous flow reactors for better control over reaction parameters and yields, as well as employing automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-fluorophenyl)-N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as enzymes and receptors.
Industrial Chemistry: It serves as a building block for the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-fluorophenyl)-N-[4-(methoxy)pyridin-3-yl]acetamide: Similar structure but with a methoxy group instead of the 2-methylpropan-2-yl group.
2-(2-chlorophenyl)-N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-(2-fluorophenyl)-N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. The 2-methylpropan-2-yl group also provides steric hindrance, potentially affecting the compound’s interaction with its molecular targets.
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-17(2,3)22-15-8-9-19-11-14(15)20-16(21)10-12-6-4-5-7-13(12)18/h4-9,11H,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUOKLLNELEVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=NC=C1)NC(=O)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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